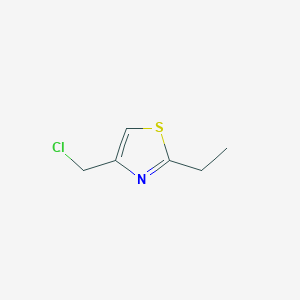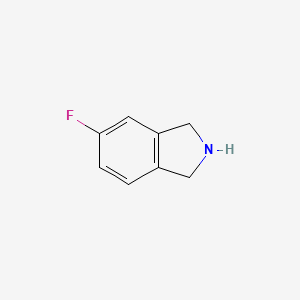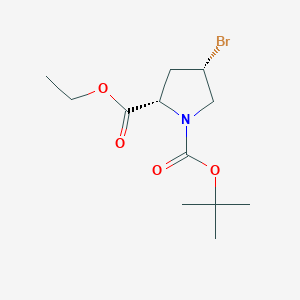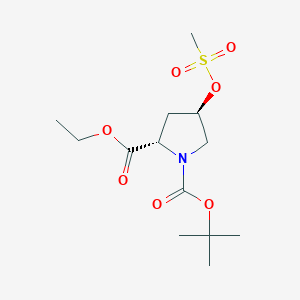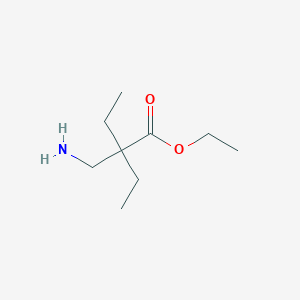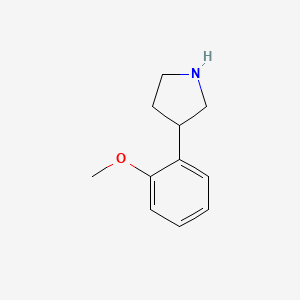
3-(2-Methoxyphenyl)pyrrolidine
説明
3-(2-Methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NO . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-(2-Methoxyphenyl)pyrrolidine, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Methoxyphenyl)pyrrolidine are diverse. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed . The reactions are influenced by steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis
3-(2-Methoxyphenyl)pyrrolidine has a molecular weight of 177.25 . It is a solid or liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用
-
Antimicrobial and Antiviral Activity
-
Anticancer Activity
-
Anti-inflammatory and Anticonvulsant Activity
-
Cholinesterase Inhibition
-
Carbonic Anhydrase Inhibition
- Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
- Both isoenzymes are involved in several diseases .
-
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
- Recently, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
-
Antibacterial and Antifungal Activity
-
Antiviral Activity
-
Antimalarial Activity
-
Antitumoral Activity
-
Anti-inflammatory Activity
-
Antioxidant Activity
-
Enantioselective Synthesis
-
Synthesis of Functionalized Azetidines, Pyrrolidines, and Piperidines
-
Pharmacophore Groups
-
Enzyme Inhibitory Effects
-
Drug Research and Development
-
Designing and Developing Novel Biologically Active Compounds and Drug Candidates
- Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
- Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Safety And Hazards
The safety information for 3-(2-Methoxyphenyl)pyrrolidine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
将来の方向性
Pyrrolidine compounds, including 3-(2-Methoxyphenyl)pyrrolidine, continue to be of interest in drug discovery due to their wide range of biological activities . Future research will likely focus on the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
特性
IUPAC Name |
3-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSRVLRYZPWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)
